Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a dihydropyridazine core substituted with:
- A phenyl group at the 1-position of the pyridazine ring.
- An ethoxycarbonyl group at the 3-position.
- A 4-ethoxyphenyl-substituted carbamoyloxy moiety at the 4-position (via an ether linkage).
Properties
IUPAC Name |
ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-3-30-18-12-10-16(11-13-18)24-20(27)15-32-19-14-21(28)26(17-8-6-5-7-9-17)25-22(19)23(29)31-4-2/h5-14H,3-4,15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUNJTXZWYMQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Ethoxy group : Enhances solubility and bioavailability.
- Dihydropyridazine core : Implicated in various biological activities.
- Carboxylate functionality : Contributes to its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that similar compounds in the dihydropyridazine class exhibit significant anticancer activities. For instance, derivatives have been shown to:
Research on related compounds suggests that this compound may also demonstrate similar mechanisms, potentially through inhibition of specific signaling pathways involved in cell proliferation.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Targeting enzymes critical for cancer cell survival.
- Receptor Modulation : Interacting with cellular receptors to modulate signaling pathways.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
Case Studies
A selection of studies highlights the biological activity of related compounds:
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring and modifications to the dihydropyridazine core can significantly alter biological activity.
Comparison with Similar Compounds
Key Observations from Structural Variations
Electronic Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase lipophilicity and may enhance membrane permeability.
- Electron-donating groups (e.g., methoxy in ) improve solubility but reduce metabolic stability.
The dihydrodioxin moiety () adds rigidity, which could influence crystallinity or intermolecular interactions.
Positional Isomerism: The 4-ethoxyphenyl group in the target compound vs. 3-fluoro-4-methylphenyl in demonstrates how subtle changes in the amino substituent alter electronic and steric profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
